Pyridin-3-yl Regioisomer Outperforms Pyridin-4-yl and Pyridin-2-yl Analogs in GlyT1 Transporter Inhibition Potency
In a direct head-to-head comparison of aryl-substituted piperidine GlyT1 inhibitors, the pyridin-3-yl congener (compound 38) achieved an EC₅₀ of 0.054 μM in a [³H]-glycine uptake assay using cells transfected with human GlyT1. This represents a 1.1-fold potency advantage over the pyridin-4-yl isomer (compound 39, EC₅₀ = 0.060 μM) and a 3.3-fold advantage over the 5-fluoro-pyridin-2-yl isomer (compound 40, EC₅₀ = 0.180 μM). The pyrazinyl-2-yl and pyrimidinyl analogs required EC₅₀ values of 1.67 μM and >10 μM, respectively [1].
| Evidence Dimension | GlyT1 transporter inhibition potency (EC₅₀) |
|---|---|
| Target Compound Data | Pyridin-3-yl substituent: EC₅₀ = 0.054 μM |
| Comparator Or Baseline | Pyridin-4-yl: EC₅₀ = 0.060 μM; 5-F-pyridin-2-yl: EC₅₀ = 0.180 μM; pyrazinyl-2-yl: EC₅₀ = 1.67 μM; pyrimidin-2-yl: EC₅₀ >10 μM |
| Quantified Difference | 3.3-fold more potent than 5-F-pyridin-2-yl; >18-fold over pyrazinyl-2-yl; >185-fold over pyrimidin-2-yl |
| Conditions | [³H]-glycine uptake inhibition assay in cells transfected with human GlyT1; EC₅₀ values are the average of ≥2 independent experiments |
Why This Matters
For procurement decisions in GlyT1-targeted programs, the pyridin-3-yl regioisomer delivers measurable potency gains that translate into lower compound loading and reduced off-target risk at screening concentrations, directly impacting hit-to-lead economics.
- [1] Table 3, In Vitro Inhibitory Activity of 31–43 at GlyT1a. In Wolkenberg SE et al., 3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors. PMC4027785, Bioorg. Med. Chem. Lett. (2014). View Source
